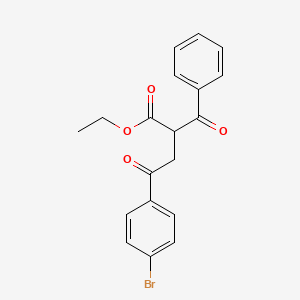Ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate
CAS No.: 29113-49-3
Cat. No.: VC7320878
Molecular Formula: C19H17BrO4
Molecular Weight: 389.245
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 29113-49-3 |
|---|---|
| Molecular Formula | C19H17BrO4 |
| Molecular Weight | 389.245 |
| IUPAC Name | ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate |
| Standard InChI | InChI=1S/C19H17BrO4/c1-2-24-19(23)16(18(22)14-6-4-3-5-7-14)12-17(21)13-8-10-15(20)11-9-13/h3-11,16H,2,12H2,1H3 |
| Standard InChI Key | LSYAQULUWRJCCX-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(CC(=O)C1=CC=C(C=C1)Br)C(=O)C2=CC=CC=C2 |
Introduction
Structural Characteristics and Nomenclature
The compound's IUPAC name, ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate, reflects its substitution pattern:
-
A benzoyl group (C₆H₅CO-) at position 2 of the butanoate chain.
-
A 4-bromophenyl ketone (4-BrC₆H₄CO-) at position 4.
-
An ethyl ester (-OCO₂C₂H₅) terminating the carboxylic acid.
Its molecular formula is C₁₉H₁₇BrO₄, with a molecular weight of 413.24 g/mol . The presence of electron-withdrawing groups (bromine, ketones) and aromatic systems confers distinct electronic and steric properties, influencing reactivity and supramolecular interactions .
Synthetic Methodologies
Lewis Acid-Catalyzed [2+2] Cycloaddition
A patent (CN116947636A) details a scalable synthesis of 2-acyl-4-oxobutyrate derivatives using β-ketoesters, sulfonium ylides, and Lewis acids . While the exemplified compound in the patent is 2-benzoyl-4-oxo-4-phenylbutyrate, the protocol is adaptable to incorporate 4-bromophenyl groups:
-
Reaction Setup:
-
Mechanism:
The ylide undergoes a [2+2] cycloaddition with the β-ketoester's carbonyl, followed by retro-aldol cleavage to yield the 1,4-diketone . The bromophenyl group remains intact due to the mild Lewis acid conditions, avoiding debromination . -
Workup:
Post-reaction, the mixture is diluted with ethyl acetate, washed with water, and purified via silica gel chromatography . Reported yields for analogous compounds exceed 75% .
Table 1: Key Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Temperature | 90°C | |
| Time | 24 h | |
| Molar Ratio (substrate:ylide:acid) | 1:1:1 | |
| Solvent | Dichloroethane | |
| Yield (analogous) | 75–82% |
Physicochemical Properties
Data for Ethyl 4-(4-bromophenyl)-4-oxobutanoate (CAS 30913-87-2), a structural analog, provides insights into the target compound's behavior :
-
Density: 1.379 g/cm³
-
Melting Point: 58–60°C
-
Boiling Point: 376.5°C at 760 mmHg
The benzoyl substitution at position 2 likely increases steric hindrance, slightly elevating the melting point compared to the analog . The bromine atom contributes to molecular weight and polarizability, enhancing halogen-bonding potential .
Challenges and Future Directions
-
Synthetic Optimization:
-
Biological Profiling:
-
Material Science Applications:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume